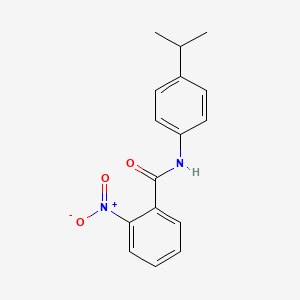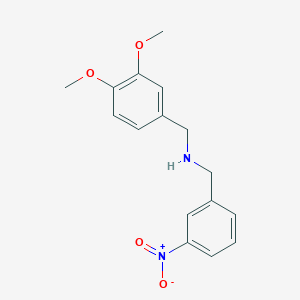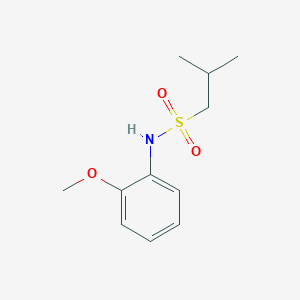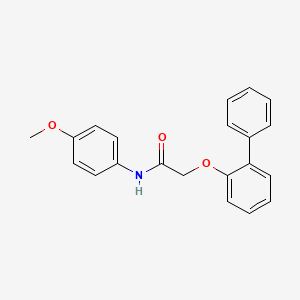
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as S-(-)-CPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of receptor that plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Wissenschaftliche Forschungsanwendungen
S-(-)-CPP has been extensively studied for its potential use in scientific research. One of the main applications of S-(-)-CPP is in the study of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor and its role in various physiological and pathological processes. S-(-)-CPP has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in the brain. Additionally, S-(-)-CPP has been used to study the role of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
S-(-)-CPP acts as a competitive antagonist of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor by binding to the glycine site on the receptor. This binding prevents the activation of the receptor by its natural ligand, glutamate, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
S-(-)-CPP has been shown to have several biochemical and physiological effects in various studies. It has been found to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, S-(-)-CPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(-)-CPP in lab experiments is its high potency and selectivity for the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor. This allows for precise and targeted manipulation of the receptor and its downstream signaling pathways. Additionally, S-(-)-CPP is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the main limitations of using S-(-)-CPP is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on S-(-)-CPP. One area of focus is the development of more selective and potent N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of focus is the investigation of the potential therapeutic applications of S-(-)-CPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of S-(-)-CPP and its potential side effects and toxicity.
Synthesemethoden
The synthesis of S-(-)-CPP involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and thiourea in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure S-(-)-CPP compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality S-(-)-CPP for research purposes.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGUQLXXKLICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)

![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)


![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)